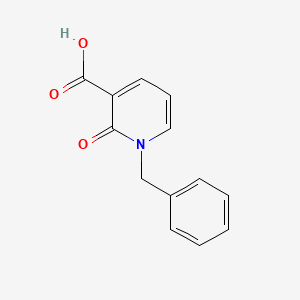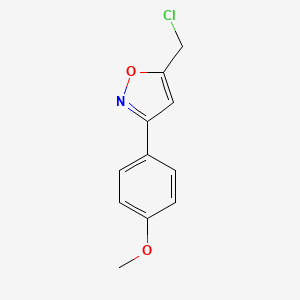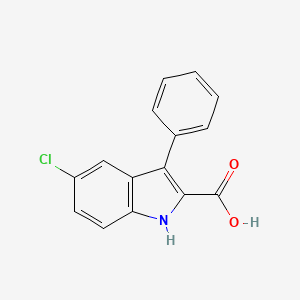![molecular formula C17H24N2O4 B1350521 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-18-5](/img/structure/B1350521.png)
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid (TBOC-P3MPC) is an organic compound derived from piperidine, a cyclic amine. It is a white, crystalline solid that is insoluble in water and has a melting point of 74–76 °C. TBOC-P3MPC is a versatile reagent used in organic synthesis and is a key building block for a variety of organic compounds. It is used in the synthesis of peptides, peptidomimetics, and other complex organic molecules.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Modifications
This compound has been utilized in various organic synthesis processes due to its reactive functional groups. For instance, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a derivative, underwent palladium-catalyzed coupling reactions with substituted arylboronic acids, showcasing its utility in the synthesis of complex organic molecules Wustrow & Wise, 1991. Another study demonstrated the activation of carboxylic acids in the presence of tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters, indicating its role in peptide and amide bond formation Basel & Hassner, 2002.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, this compound's derivatives have shown potential. For example, CP-533,536, a prostaglandin E2 agonist being developed for bone healing, undergoes metabolism involving the tert-butyl moiety, indicating the importance of such structures in drug design and pharmacokinetics Prakash et al., 2008. Additionally, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from compounds with tert-butyl groups, highlights the versatility of these structures in synthesizing bioactive molecules Moskalenko & Boev, 2014.
Material Science and Coordination Chemistry
The tert-butyl moiety also plays a critical role in the assembly of coordination polymers, where substituents influence the coordination environments of metal ions, impacting the structure and potentially the properties of the materials Zhou et al., 2009. This underscores the compound's utility in designing materials with specific functionalities.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-5-7-17(12-19,14(20)21)10-13-6-4-8-18-11-13/h4,6,8,11H,5,7,9-10,12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSCFFYJGBNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395999 |
Source


|
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid | |
CAS RN |
887344-18-5 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 3-(3-pyridinylmethyl)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B1350447.png)

![4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1350452.png)
![Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate](/img/structure/B1350454.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)

![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)

